Olodanrigan Olodanrigan Olodanrigan is under investigation in clinical trial NCT03297294 (Safety and Efficacy of EMA401 in Patients With Painful Diabetic Neuropathy (PDN)).
Brand Name: Vulcanchem
CAS No.: 1316755-16-4
VCID: VC0002520
InChI: InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
SMILES: COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Molecular Formula: C32H29NO5
Molecular Weight: 507.6 g/mol

Olodanrigan

CAS No.: 1316755-16-4

Cat. No.: VC0002520

Molecular Formula: C32H29NO5

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

Olodanrigan - 1316755-16-4

CAS No. 1316755-16-4
Molecular Formula C32H29NO5
Molecular Weight 507.6 g/mol
IUPAC Name (3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
Standard InChI Key GHBCIXGRCZIPNQ-MHZLTWQESA-N
Isomeric SMILES COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
SMILES COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Canonical SMILES COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5

Chemical and Developmental Profile of Olodanrigan

Molecular Characteristics

Olodanrigan (IUPAC name: (3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a chiral compound with a molecular formula of C32H29NO5\text{C}_{32}\text{H}_{29}\text{NO}_5 and a molecular weight of 507.6 g/mol . Its sodium salt form (Olodanrigan sodium, C32H28NNaO5\text{C}_{32}\text{H}_{28}\text{NNaO}_5) exhibits a molecular weight of 529.6 g/mol, enhancing aqueous solubility for clinical formulations . The compound features a tetrahydroisoquinoline core substituted with methoxy, benzyloxy, and diphenylacetyl groups, which contribute to its receptor-binding specificity .

Developmental History

Initially investigated by Novartis Pharmaceuticals, Olodanrigan advanced to Phase II clinical trials for PHN and PDN between 2017 and 2019 . Despite promising early results, development was halted due to preclinical toxicity concerns, particularly hepatotoxicity observed in animal models . The drug’s investigational status underscores the need for structural optimization to mitigate safety risks while preserving efficacy.

Pharmacological Mechanism and Target Engagement

AT2R Antagonism

Olodanrigan selectively inhibits the angiotensin II type 2 receptor (AT2R), a G protein-coupled receptor implicated in neuroinflammatory pathways . Unlike canonical angiotensin signaling via AT1R, AT2R activation promotes neuronal excitability and pain sensitization through:

  • p38 MAP kinase activation: Enhances pro-inflammatory cytokine production (e.g., IL-1β, TNF-α) .

  • Protein kinase C (PKC) modulation: Amplifies nociceptor signaling in dorsal root ganglia .

In preclinical models, AT2R blockade reduced hyperalgesia by 40–60% compared to placebo, establishing mechanistic rationale for neuropathic pain applications .

Pharmacokinetic Profile

Clinical Trial Outcomes in Neuropathic Pain Indications

Post-Herpetic Neuralgia (PHN) Trial (NCT03297294)

This Phase II, double-blind study randomized 129 patients to placebo, 25 mg, or 100 mg Olodanrigan twice daily for 8 weeks :

ParameterPlacebo (n=43)25 mg (n=43)100 mg (n=43)
Δ24-h Pain Score*-1.2-1.8-2.1
≥30% Pain Responders28%42%49%
NNT†6.14.8

*Mean change from baseline; †Number needed to treat for ≥30% pain reduction .
The 100 mg group showed statistically superior pain reduction versus placebo (p=0.016p=0.016), with effects emerging at Week 2 . Secondary outcomes included improved sleep quality (PSQI score Δ: -2.4 vs. -1.1 placebo) and reduced anxiety (GAD-7 Δ: -3.1 vs. -1.6) .

Painful Diabetic Neuropathy (PDN) Trial (EMPADINE)

In this terminated Phase II study (N=137), 100 mg Olodanrigan twice daily reduced average pain scores by -2.3 versus -1.7 for placebo (p=0.032p=0.032) at Week 12 . Notable subgroup findings included:

  • HbA1c <8%: Greater efficacy (Δ=2.6\Delta = -2.6, p=0.008p=0.008) .

  • Baseline pain ≥6/10: 52% achieved ≥50% pain reduction vs. 29% placebo .

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